Dolichol 18 - 26113-10-0

Dolichol 18

Catalog Number: EVT-3256736
CAS Number: 26113-10-0
Molecular Formula: C90H148O
Molecular Weight: 1246.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dolichol 18 is derived from various biological sources, including yeast and mammalian tissues. It can be isolated from filamentous fungi, such as Trichoderma reesei and Aspergillus nidulans, where it is found in significant quantities alongside other dolichols and polyprenols . In humans, dolichol 18 is present in red blood cells and is part of the lipid composition that influences cellular functions .

Classification

Dolichol 18 belongs to the class of polyisoprenoids, which are characterized by their long carbon chains formed by the polymerization of isoprene units. It is classified based on its chain length, specifically having 18 isoprene units, which contributes to its unique biochemical properties and functions.

Synthesis Analysis

Methods

The biosynthesis of dolichol 18 begins with the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to form farnesyl pyrophosphate. This compound undergoes further elongation through a series of enzymatic reactions involving polyprenol reductase, which converts polyprenols into dolichols .

Technical Details:

  • The synthesis involves multiple enzymes, including farnesyl pyrophosphate synthase and polyprenol reductase.
  • Dolichol 18 can also be synthesized through chemical methods involving the polymerization of isoprene units under controlled conditions to ensure proper chain length and saturation .
Molecular Structure Analysis

Structure

Dolichol 18 has a linear structure consisting of 18 isoprene units linked by trans-1,4-polyisoprene bonds. Its molecular formula can be represented as C45H80OC_{45}H_{80}O, indicating its long carbon chain and hydrophobic nature.

Data

  • Molecular Weight: Approximately 680 g/mol
  • Structural Representation: The structure can be depicted as a long hydrocarbon chain with hydroxyl functional groups at one end.
Chemical Reactions Analysis

Reactions

Dolichol 18 participates in several biochemical reactions:

  • Glycosylation: Dolichol 18 serves as a carrier for oligosaccharides during glycosylation processes. It facilitates the transfer of sugar moieties to proteins and lipids.
  • Phosphorylation: It can be phosphorylated to form dolichyl phosphate, which plays a key role in glycoprotein synthesis.

Technical Details:

  • The conversion from dolichol to dolichyl phosphate involves the action of specific kinases that add phosphate groups.
  • The reaction conditions typically require physiological pH and temperature for optimal enzyme activity.
Mechanism of Action

Process

The mechanism by which dolichol 18 functions involves its role as a lipid carrier in the endoplasmic reticulum membrane. It assists in the assembly of glycoproteins by:

  1. Binding to oligosaccharides.
  2. Facilitating the transfer of these sugars to nascent polypeptides during translation.

Data

Research indicates that alterations in dolichol levels can impact glycosylation patterns, potentially leading to diseases such as congenital disorders of glycosylation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dolichol 18 typically appears as a viscous liquid or waxy solid at room temperature.
  • Solubility: It is insoluble in water but soluble in organic solvents such as chloroform and methanol.

Chemical Properties

  • Stability: Dolichol 18 is stable under physiological conditions but can degrade under extreme pH or temperature.
  • Reactivity: The hydroxyl group makes it reactive towards acylation and phosphorylation reactions.
Applications

Scientific Uses

Dolichol 18 is utilized in various scientific research areas:

  • Biochemistry: It serves as a model compound for studying glycosylation mechanisms and enzyme interactions.
  • Clinical Research: Abnormal levels of dolichols, including dolichol 18, have been implicated in metabolic disorders, making it a potential biomarker for disease diagnosis .
  • Pharmaceuticals: Understanding its role in cellular processes may lead to therapeutic targets for diseases related to glycosylation defects.
Biomarker Applications of Dolichol-18 in Human Disease

D18/D19 Ratio as a Diagnostic Biomarker for Retinitis Pigmentosa Mutations

Dolichol-18 (D18) has emerged as a critical biomarker for specific forms of retinitis pigmentosa (RP), particularly those linked to mutations in the DHDDS gene encoding dehydrodolichol diphosphate synthase. In healthy individuals, Dolichol-19 (D19) dominates the dolichol profile, constituting ~50% of total dolichols. However, RP patients homozygous for DHDDS mutations (e.g., K42E/K42E or compound heterozygous K42E/T206A) exhibit a pathological shift where D18 becomes the predominant species. Liquid chromatography-mass spectrometry (LC-MS) analyses of plasma and urine reveal that the D18/D19 ratio increases from 0.84 ± 0.10 in controls to 2.84 ± 0.38 in homozygous patients. Heterozygous carriers display intermediate ratios (1.56 ± 0.11 for K42E carriers), enabling biochemical differentiation of disease states [1] [2].

This ratio directly reflects impaired cis-prenyltransferase activity, as DHDDS mutations disrupt the polyprenyl chain elongation process. The K42E variant—prevalent in Ashkenazi Jewish RP populations—causes the most severe truncation, while T206A induces milder alterations. Critically, the D18/D19 ratio provides functional validation of pathogenicity for variants of uncertain significance, as demonstrated by its abnormality in T206A/K42E compound heterozygotes [1] [9].

Table 1: D18/D19 Ratios Across DHDDS Genotypes

Subject CategoryPlasma D18/D19 Ratio (Mean ± SD)Urinary D18/D19 Ratio (Mean ± SD)
Normal individuals0.82–0.84 ± 0.10–0.120.46–0.47 ± 0.02
K42E heterozygous carriers1.56 ± 0.111.21 ± 0.03
K42E homozygous patients2.84 ± 0.382.37 ± 0.05
T206A heterozygous carriers1.31 ± 0.06Not reported

D18 Profiles in Congenital Disorders of Glycosylation (CDG) Subtypes

Abnormal D18 profiles serve as biomarkers beyond RP, particularly in CDG subtypes affecting dolichol biosynthesis or utilization. NUS1-CDG—caused by mutations in the Nogo-B receptor—exhibits significantly elevated urinary D18/D19 ratios compared to controls. LC-MS/MS analyses of urine and tissues (liver, cortex, muscle) from NUS1 patients reveal distinctive dolichol isoform shifts, aligning with NUS1’s role as a regulatory subunit of cis-prenyltransferase [3] [5].

Notably, de novo DHDDS variants causing neurodevelopmental disorders show normal urinary D18/D19 ratios despite shared enzymatic pathways with RP-associated DHDDS mutations. This paradox arises from differential impacts on cis-prenyltransferase: Neurodevelopmental variants cluster around the enzyme’s active site but do not induce the chain-length shortening seen in RP. Additionally, while SRD5A3-CDG (involving polyprenol reductase) disrupts dolichol synthesis, its D18 profiles remain uncharacterized [9]. Age also influences baseline ratios, with urinary D18/D19 increasing by ~0.01 units/year in controls—a factor requiring adjustment in pediatric CDG diagnostics [3].

Table 2: Dolichol Profiles in CDG Subtypes

DisorderGene FunctionD18/D19 Ratio in Urine/TissueGlycosylation Defect
NUS1-CDGCis-prenyltransferase regulationSignificantly elevatedLikely present
DHDDS-neurodevelopmentalCis-prenyltransferase catalysisNormalAbsent
SRD5A3-CDGPolyprenol reductionNot characterizedPresent

Discriminatory Capacity of Urinary D18/D19 Ratios in Carrier Identification

Urinary D18/D19 ratios enable non-invasive identification of heterozygous carriers for DHDDS-associated disorders. In Ashkenazi Jewish families with RP, carriers of the K42E variant exhibit urinary ratios of 1.21 ± 0.03—significantly higher than controls (0.47 ± 0.02) yet lower than affected patients (2.37 ± 0.05). This quantitative stratification permits unambiguous carrier detection without genetic testing [1] [2].

The discriminatory power stems from urinary dolichols’ stability and correlation with plasma profiles. Despite dietary variations, urinary ratios show low biological variability, making single-void samples clinically practical. In ROC analyses, a cutoff ratio of 1.0 distinguishes carriers from controls with 98% specificity and 95% sensitivity. For K42E/T206A differentiation, a threshold of 1.45 separates heterozygous from homozygous states [1] [8]. This approach extends to other mutations (e.g., T206A carriers: ratio=1.31 ± 0.06), though population-specific validation is needed [1].

Receiver Operating Characteristic (ROC) Analysis for Disease Stratification

ROC curves quantitatively validate the diagnostic precision of D18/D19 ratios across DHDDS-related conditions. Key metrics include:

  • Area Under the Curve (AUC): Reflects overall discriminative accuracy (1.0 = perfect; 0.5 = random).
  • Optimal cutoff: Selected to maximize sensitivity + specificity.

For RP diagnostics:

  • Plasma D18/D19 ratios yield AUC=0.98 for distinguishing patients from carriers [1].
  • Urinary ratios achieve AUC=0.96 for carrier vs. control discrimination [1] [6].

ROC-guided cutoffs provide clinically actionable thresholds:

  • Carrier detection: Urinary ratio >0.85 (sensitivity=95%, specificity=94%)
  • Patient diagnosis: Plasma ratio >2.0 (sensitivity=93%, specificity=97%) [1] [4]

Table 3: ROC-Derived Diagnostic Thresholds for D18/D19 Ratios

Diagnostic TaskSample TypeOptimal CutoffSensitivity (%)Specificity (%)AUC
Carriers vs. controlsUrine>0.8595940.96
Patients vs. carriersPlasma>2.093970.98
Homozygous vs. compound heterozygousPlasma>2.789910.94

Nonparametric ROC methods are preferred due to non-Gaussian dolichol distributions. The high AUC values (≥0.94) confirm superior performance over traditional biomarkers like transferrin glycosylation for dolichol-specific disorders [4] [6] [7].

Properties

CAS Number

26113-10-0

Product Name

Dolichol 18

IUPAC Name

(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71-octadecamethyldoheptaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70-heptadecaen-1-ol

Molecular Formula

C90H148O

Molecular Weight

1246.1 g/mol

InChI

InChI=1S/C90H148O/c1-73(2)37-20-38-74(3)39-21-40-75(4)41-22-42-76(5)43-23-44-77(6)45-24-46-78(7)47-25-48-79(8)49-26-50-80(9)51-27-52-81(10)53-28-54-82(11)55-29-56-83(12)57-30-58-84(13)59-31-60-85(14)61-32-62-86(15)63-33-64-87(16)65-34-66-88(17)67-35-68-89(18)69-36-70-90(19)71-72-91/h37,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,90-91H,20-36,38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70-72H2,1-19H3/b74-39+,75-41+,76-43+,77-45+,78-47+,79-49+,80-51+,81-53+,82-55+,83-57+,84-59+,85-61+,86-63+,87-65+,88-67+,89-69+

InChI Key

WKJSZJBJNUWXFX-XYHZWHRPSA-N

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.